molecular formula C10H21N3O3 B8115698 1-Hexyl-3-methylimidazolium nitrate

1-Hexyl-3-methylimidazolium nitrate

Cat. No.: B8115698
M. Wt: 231.29 g/mol
InChI Key: DJJUVCGRFZCTDO-UHFFFAOYSA-O
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Description

1-Hexyl-3-methylimidazolium nitrate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solvating capabilities. These characteristics make ionic liquids valuable in various industrial and scientific applications. This compound, in particular, has gained attention for its potential use in energy storage, catalysis, and as a solvent in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexyl-3-methylimidazolium nitrate can be synthesized through a two-step process:

    Alkylation of 1-methylimidazole: The first step involves the alkylation of 1-methylimidazole with 1-bromohexane to form 1-hexyl-3-methylimidazolium bromide.

    Anion Exchange: The second step involves the exchange of the bromide anion with a nitrate anion.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Hexyl-3-methylimidazolium nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can produce various imidazolium derivatives .

Scientific Research Applications

1-Hexyl-3-methylimidazolium nitrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-hexyl-3-methylimidazolium nitrate exerts its effects is primarily through its ionic nature. The imidazolium cation and nitrate anion interact with various molecular targets, facilitating reactions and processes. For example, in catalysis, the ionic liquid can stabilize transition states and intermediates, enhancing reaction rates and selectivity. In biological systems, it can interact with proteins and enzymes, altering their activity and stability .

Comparison with Similar Compounds

  • 1-Hexyl-3-methylimidazolium chloride
  • 1-Hexyl-3-methylimidazolium bromide
  • 1-Methyl-3-octylimidazolium chloride
  • N-Hexyl-3-methylpyridinium chloride

Comparison: 1-Hexyl-3-methylimidazolium nitrate is unique due to its nitrate anion, which imparts distinct properties compared to other similar compounds. For instance, the nitrate anion can participate in specific reactions that chloride or bromide anions cannot. Additionally, the thermal stability and solubility characteristics of this compound may differ from those of its analogs, making it more suitable for certain applications .

Properties

IUPAC Name

1-hexyl-3-methyl-1,2-dihydroimidazol-1-ium;nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.NO3/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3)4/h8-9H,3-7,10H2,1-2H3;/q;-1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJUVCGRFZCTDO-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[NH+]1CN(C=C1)C.[N+](=O)([O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00781403
Record name 1-Hexyl-3-methylimidazolium nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00781403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203389-26-8
Record name 1-Hexyl-3-methylimidazolium nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00781403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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